
1H-pyrrole-3,4-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-3,4-dicarbaldehyde is a heterocyclic organic compound that features a pyrrole ring substituted with two formyl groups at the 3 and 4 positions. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-3,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the intermediate formation of 2,5-bis(1,3-benzodithiol-2-yl)pyrroles, followed by hydrolysis with mercury(II) oxide and aqueous tetrafluoroboric acid in dimethyl sulfoxide. This method yields this compound in overall yields ranging from 43% to 65% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions that can be adapted for larger-scale production. The use of catalytic systems and optimized reaction conditions can enhance yield and efficiency.
化学反应分析
Types of Reactions: 1H-Pyrrole-3,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where the formyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a catalyst.
Major Products:
Oxidation: 3,4-pyrroledicarboxylic acid.
Reduction: 3,4-dihydroxymethylpyrrole.
Substitution: Various substituted pyrroles depending on the electrophile used.
科学研究应用
1H-Pyrrole-3,4-dicarbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential in drug discovery and development due to its ability to form bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
作用机制
The mechanism by which 1H-pyrrole-3,4-dicarbaldehyde exerts its effects is primarily through its reactive formyl groups. These groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The pyrrole ring’s electron-rich nature also makes it susceptible to electrophilic attack, facilitating various substitution reactions.
相似化合物的比较
Pyrrole-2,5-dicarbaldehyde: Similar structure but with formyl groups at the 2 and 5 positions.
2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde: Features methyl groups at the 2 and 5 positions in addition to the formyl groups at the 3 and 4 positions.
Uniqueness: 1H-Pyrrole-3,4-dicarbaldehyde is unique due to the specific positioning of its formyl groups, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research.
属性
CAS 编号 |
51361-98-9 |
|---|---|
分子式 |
C6H5NO2 |
分子量 |
123.11 g/mol |
IUPAC 名称 |
1H-pyrrole-3,4-dicarbaldehyde |
InChI |
InChI=1S/C6H5NO2/c8-3-5-1-7-2-6(5)4-9/h1-4,7H |
InChI 键 |
UGQONLLBBAGAHI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CN1)C=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Formyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B11924506.png)
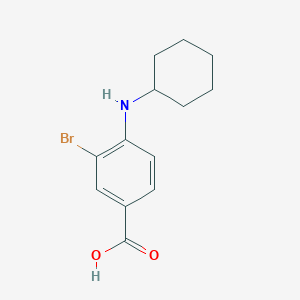

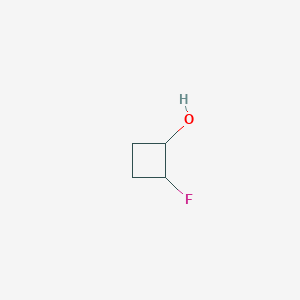
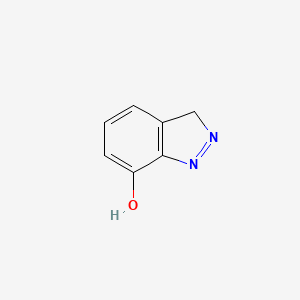

![Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11924538.png)
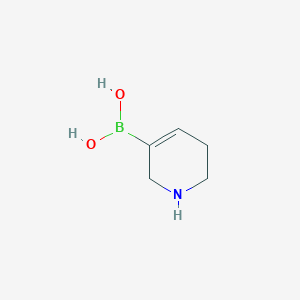

![5-Azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B11924555.png)
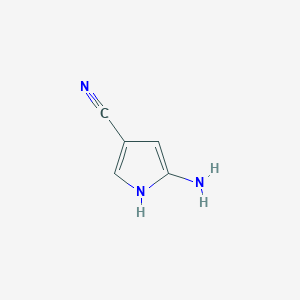


![7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11924589.png)
